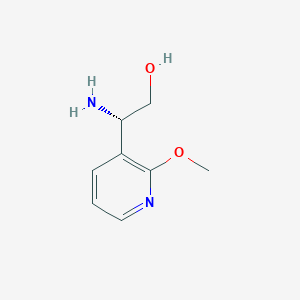![molecular formula C8H17NS B13562480 2-[(4-Methylpent-3-en-1-yl)sulfanyl]ethan-1-amine](/img/structure/B13562480.png)
2-[(4-Methylpent-3-en-1-yl)sulfanyl]ethan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(4-Methylpent-3-en-1-yl)sulfanyl]ethan-1-amine is an organic compound with the molecular formula C8H17NS. It is characterized by the presence of a sulfanyl group attached to an ethan-1-amine backbone, with a 4-methylpent-3-en-1-yl substituent.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Methylpent-3-en-1-yl)sulfanyl]ethan-1-amine typically involves the reaction of 4-methylpent-3-en-1-yl thiol with an appropriate ethan-1-amine derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and real-time monitoring systems can optimize reaction conditions and minimize the formation of by-products. Additionally, advanced purification methods such as high-performance liquid chromatography (HPLC) can be employed to achieve the desired product specifications .
化学反応の分析
Types of Reactions
2-[(4-Methylpent-3-en-1-yl)sulfanyl]ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form the corresponding thiol or amine derivatives using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride; reactions are usually conducted under anhydrous conditions to prevent hydrolysis.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiol, amine derivatives
Substitution: Substituted amines, amides
科学的研究の応用
2-[(4-Methylpent-3-en-1-yl)sulfanyl]ethan-1-amine has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of sulfur-containing compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features and ability to interact with biological targets.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and surfactants.
作用機序
The mechanism of action of 2-[(4-Methylpent-3-en-1-yl)sulfanyl]ethan-1-amine involves its interaction with specific molecular targets and pathways. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially modulating their activity. Additionally, the amine group can participate in hydrogen bonding and electrostatic interactions with biological molecules, influencing their function. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes .
類似化合物との比較
Similar Compounds
2-[(4-Methylpent-3-en-1-yl)sulfanyl]ethanol: Similar structure but with a hydroxyl group instead of an amine group.
2-[(4-Methylpent-3-en-1-yl)sulfanyl]acetic acid: Contains a carboxylic acid group instead of an amine group.
4-Methylpent-3-en-1-yl thiol: Lacks the ethan-1-amine backbone.
Uniqueness
2-[(4-Methylpent-3-en-1-yl)sulfanyl]ethan-1-amine is unique due to the presence of both a sulfanyl group and an amine group, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This dual functionality makes it a valuable compound for research and industrial applications .
特性
分子式 |
C8H17NS |
|---|---|
分子量 |
159.29 g/mol |
IUPAC名 |
2-(4-methylpent-3-enylsulfanyl)ethanamine |
InChI |
InChI=1S/C8H17NS/c1-8(2)4-3-6-10-7-5-9/h4H,3,5-7,9H2,1-2H3 |
InChIキー |
BCPKWTMSVPPTLB-UHFFFAOYSA-N |
正規SMILES |
CC(=CCCSCCN)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



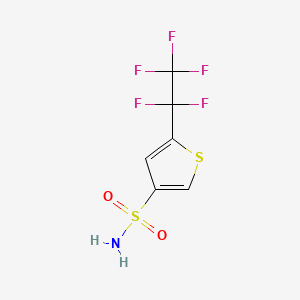
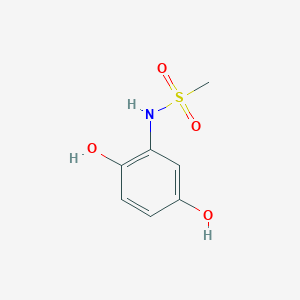
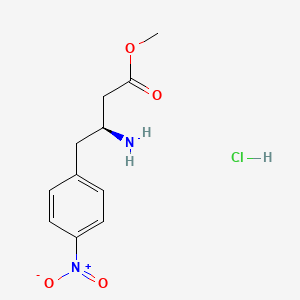
![1-[(3-Bromothiophen-2-yl)methyl]piperazine dihydrochloride](/img/structure/B13562430.png)

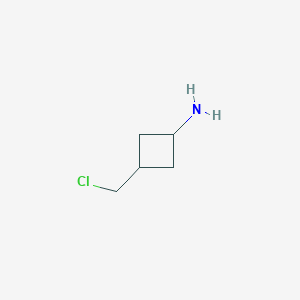
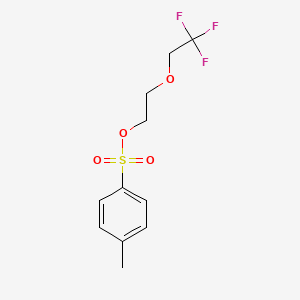
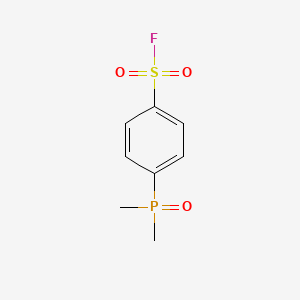


![2-bromo-5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B13562451.png)

